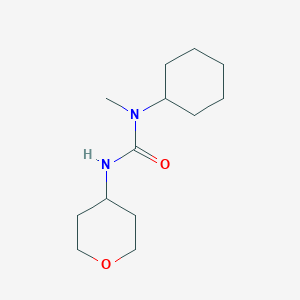

1-cyclohexyl-1-methyl-3-(tetrahydro-2H-pyran-4-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves several steps. In one method, LiAlH4 is added to a Schlenk flask, which is then flushed with argon gas . THF is added at 0°C and stirred for 5 minutes . An ester is then added dropwise over 10 minutes . The suspension is stirred for an additional 20 minutes once the alcohol is fully formed .Molecular Structure Analysis

The molecular structure of this compound is complex and includes a cyclohexyl group, a methyl group, and a tetrahydro-2H-pyran-4-yl group. The exact structure can be determined using various analytical techniques.Chemical Reactions Analysis

In organic synthesis transformations, the ketone carbonyl in 1-(tetrahydro-2H-pyran-4-yl)acetone can react with Wittig reagents to prepare various poly-substituted olefin compounds . Additionally, the ketone carbonyl can also be reduced to a hydroxyl group by appropriate reducing agents .Aplicaciones Científicas De Investigación

Hydrogel Formation and Morphology Tuning

Anion Tuning of the Rheology, Morphology, and Gelation of a Low Molecular Weight Salt Hydrogelator

This study explores how 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in a range of acids, with the gel's physical properties being dependent on the identity of the anion. It presents a method for tuning the gel's physical properties by altering the anion identity, indicating the potential for designing adaptable materials for various applications (Lloyd & Steed, 2011).

Anticancer Agent Synthesis

1-Aryl-3-(2-chloroethyl) ureas Synthesis and In Vitro Assay as Potential Anticancer Agents

This research investigates the synthesis of 1-aryl-3-(2-chloroethyl) ureas and their cytotoxicity against human adenocarcinoma cells. The study's findings suggest these compounds' potential as anticancer agents, with some showing comparable cytotoxicity to established treatments (Gaudreault et al., 1988).

Organocatalysis in Multicomponent Reactions

Facile and One-Pot Access to Diverse and Densely Functionalized 2-Amino-3-cyano-4H-pyrans and Pyran-Annulated Heterocyclic Scaffolds

This paper presents a low-cost and environmentally friendly method for synthesizing a variety of functionalized 2-amino-3-cyano-4H-pyrans using urea as an organocatalyst. The described process highlights the versatility and efficiency of urea in catalyzing multicomponent reactions, offering a sustainable approach to synthesizing pharmaceutically relevant compounds (Brahmachari & Banerjee, 2014).

Mecanismo De Acción

While the exact mechanism of action of this compound is not specified in the search results, it’s worth noting that similar compounds have been used as reagents in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis .

Propiedades

IUPAC Name |

1-cyclohexyl-1-methyl-3-(oxan-4-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-15(12-5-3-2-4-6-12)13(16)14-11-7-9-17-10-8-11/h11-12H,2-10H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFAWHZIMUEJEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)NC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2712531.png)

![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-4-carboxylic acid](/img/structure/B2712533.png)

![3-[(4-Cyclobutyl-6-oxopyrimidin-1-yl)methyl]benzenesulfonyl fluoride](/img/structure/B2712535.png)

![4-benzoyl-N-[2-[4-[4-[4-[(4-benzoylbenzoyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]benzamide](/img/structure/B2712543.png)

![4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazole](/img/structure/B2712547.png)

![[4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2712548.png)